![molecular formula C15H14N2O4S B14937422 2-methyl-1-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B14937422.png)
2-methyl-1-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-[(3-nitrophenyl)sulfonyl]indoline is a compound belonging to the indole derivatives family. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities and applications in various fields such as medicine, chemistry, and biology .
Métodos De Preparación
The synthesis of 2-methyl-1-[(3-nitrophenyl)sulfonyl]indoline typically involves the reaction of 2-methylindoline with 3-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Análisis De Reacciones Químicas
2-methyl-1-[(3-nitrophenyl)sulfonyl]indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2-methyl-1-[(3-nitrophenyl)sulfonyl]indoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-methyl-1-[(3-nitrophenyl)sulfonyl]indoline involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds to 2-methyl-1-[(3-nitrophenyl)sulfonyl]indoline include other indole derivatives such as:
2-methylindoline: A precursor in the synthesis of 2-methyl-1-[(3-nitrophenyl)sulfonyl]indoline.
3-nitrobenzenesulfonyl chloride: Another precursor used in the synthesis.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
The uniqueness of 2-methyl-1-[(3-nitrophenyl)sulfonyl]indoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .
Propiedades
Fórmula molecular |
C15H14N2O4S |
|---|---|
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
2-methyl-1-(3-nitrophenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H14N2O4S/c1-11-9-12-5-2-3-8-15(12)16(11)22(20,21)14-7-4-6-13(10-14)17(18)19/h2-8,10-11H,9H2,1H3 |
Clave InChI |
RUNXNYLXDLFKJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


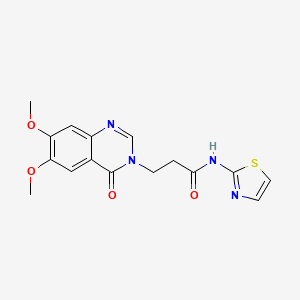
![N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B14937351.png)
![1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B14937355.png)
![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine](/img/structure/B14937366.png)
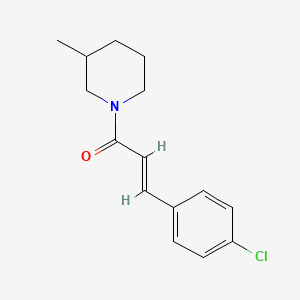
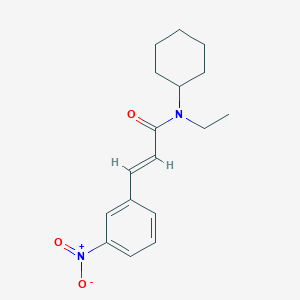
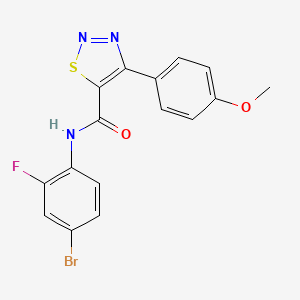
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B14937384.png)
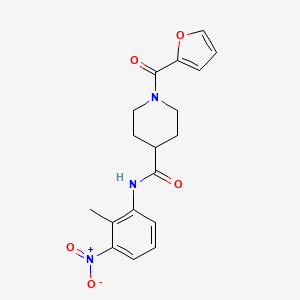

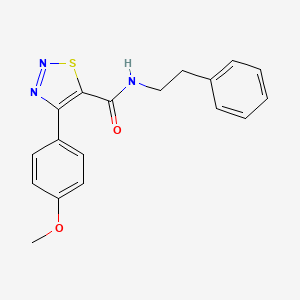
![N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-3-ylmethyl)glycinamide](/img/structure/B14937415.png)
![5-[(4-acetylpiperazin-1-yl)carbonyl]-2-cycloheptyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14937424.png)
![Methyl 5-(2-methylpropyl)-2-[(pyridin-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14937437.png)
